N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide
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Overview
Description
The compound “N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide” is a type of organic compound. It likely contains a bromophenyl group, a tert-butyl group, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of a similar compound, Acetamide, N-(2-bromophenyl)-, has been analyzed. Its formula is C8H8BrNO and it has a molecular weight of 214.059 .Chemical Reactions Analysis
In the case of similar compounds, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, Acetamide, N-(2-bromophenyl)-, include a molecular weight of 214.059 .Scientific Research Applications
Synthesis and Chemical Applications
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide and related compounds are of interest in the synthesis of complex molecules. For example, brominated compounds are pivotal intermediates in the synthesis of various pharmaceuticals and organic molecules due to their reactivity. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the utility of brominated intermediates in pharmaceutical synthesis. The method developed offers a practical approach for the large-scale production of brominated biphenyls, which are crucial for the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).
Similarly, the research on sulfonamide-based compounds, including aminobenzenesulfonamides, has shown their versatility in organic synthesis and pharmaceutical applications. Sulfonamide derivatives have been developed with a broad spectrum of bioactivities, indicating the potential for this compound to serve as a precursor or intermediate in the synthesis of bioactive molecules (Shichao et al., 2016).
Environmental Impact and Analysis
The environmental presence and impact of brominated flame retardants, including novel brominated compounds, have been extensively studied. These studies highlight the importance of monitoring and understanding the environmental fate of brominated organic compounds. The increasing application of novel brominated flame retardants calls for more research into their occurrence, environmental fate, and toxicity, suggesting a need for similar studies on this compound (Zuiderveen et al., 2020).
Future Directions
While specific future directions for this compound are not available, research into similar compounds continues to be a promising field. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed, indicating potential future directions in the synthesis of similar compounds .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The compound N-(2-Bromophenyl)-4-tert-butylbenzenesulfonamide, with its bromophenyl group, can act as the halide component in these reactions .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction is used to form carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biologically active compounds .
Pharmacokinetics
The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known to be 214059 .
Result of Action
The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Properties
IUPAC Name |
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMMFSXAFYQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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